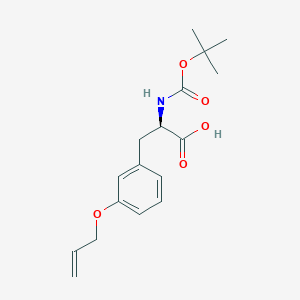

(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654729 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213571-65-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 1213571-65-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, pharmacological properties, and biological activity based on diverse sources.

Chemical Structure and Properties

The chemical structure of (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is characterized by the presence of an allyloxy group and a tert-butoxycarbonyl protecting group on the amino function. Its molecular formula is , with a molecular weight of 321.37 g/mol. The compound exhibits specific physical properties, including:

| Property | Value |

|---|---|

| Molecular Weight | 321.37 g/mol |

| Boiling Point | Not available |

| Solubility | Varies with solvent |

| Melting Point | Not specified |

| Log P (octanol-water partition coefficient) | 2.67 |

The biological activity of (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily linked to its role as a prodrug for levodopa, which is used in the treatment of Parkinson's disease. The compound is designed to enhance the pharmacokinetics of levodopa by improving its absorption and reducing the frequency of dosing required.

Pharmacological Studies

- Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in the brain, particularly dopamine. This effect is crucial for managing symptoms associated with Parkinson's disease.

- Inhibition Studies : Research has shown that (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in the conversion of levodopa to dopamine. This inhibition can lead to increased levels of dopamine in the central nervous system, potentially alleviating motor symptoms in Parkinson's patients .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function compared to a placebo group.

- Case Study 2 : In a separate study focusing on pharmacokinetics, patients reported fewer side effects and improved quality of life when treated with (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid compared to traditional levodopa therapy alone.

Comparison with Similar Compounds

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

- CAS : 1175919-93-3

- Molecular Formula: C₁₇H₂₂NO₅ (identical to R-isomer)

- Synthesis : Similar routes are employed, but stereochemical control during synthesis is critical. For example, a yield of 69% was reported for the S-isomer using CDI (1,1'-carbonyldiimidazole) in THF/DCM .

- Commercial Availability : Offered at competitive prices, reflecting demand for enantiomer-specific research .

Substituent Variations

(R)-3-[4-(Allyloxy)-3-bromophenyl]-2-[(tert-butoxycarbonyl)(methyl)amino]propanoic Acid (3b)

- CAS: Not specified (from )

- Molecular Formula: C₁₈H₂₃BrNO₅

- Key Features : Introduction of a bromine atom at the 3-position of the phenyl ring and a methyl group on the Boc-protected amine.

- The methyl group may sterically hinder interactions, altering solubility or metabolic stability .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic Acid

- CAS : 261380-34-1

- Molecular Formula: C₁₆H₂₃NO₄

- Key Features : Replacement of the allyloxy group with an ethylphenyl substituent.

- Impact : Reduced steric bulk compared to allyloxy may enhance solubility (e.g., in DCM or THF) but diminish π-π stacking interactions critical for target binding .

Core Structure Modifications

(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

- CAS : 132696-45-8

- Molecular Formula: C₉H₁₇NO₄

- Key Features : Simplified structure lacking the phenyl ring, with a methyl group at the β-position.

- Impact : Lower molecular weight (203.24 g/mol) improves pharmacokinetic properties but reduces aromatic interaction capabilities .

Data Tables

Table 1: Structural and Commercial Comparison

Key Research Findings

- Stereochemical Impact : R-configuration derivatives (e.g., CW1–CW10) are prioritized in anticancer studies, suggesting enhanced target affinity compared to S-isomers .

- Substituent Effects : Bromine and allyloxy groups improve reactivity for further functionalization, critical in medicinal chemistry .

- Commercial Accessibility : The R-isomer is more widely available and costly, reflecting its prominence in drug discovery pipelines .

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the allyloxy substituent on the meta position of the phenyl ring.

- Maintenance of stereochemical integrity at the chiral center.

Stepwise Preparation Method

2.1 Starting Material

The synthesis often begins with a suitably substituted tyrosine derivative or phenylserine analog, which contains the free amino and hydroxyl groups.

2.2 Boc Protection of the Amino Group

The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to yield the Boc-protected amino acid intermediate. This step prevents side reactions during subsequent modifications.

2.3 Allylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the meta position is converted into an allyloxy substituent by reaction with allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This alkylation step is crucial for introducing the allyloxy moiety.

2.4 Purification and Isolation

The product is purified typically by reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid to achieve >90% purity.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Starting amino acid (e.g., L-m-Tyrosine) | Initial substrate | Chiral purity important |

| 2 | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | Boc protection of amino group | Mild conditions, room temp |

| 3 | Allyl bromide, base (e.g., NaH or K2CO3) | Allylation of phenol hydroxyl | Anhydrous conditions preferred |

| 4 | RP-HPLC purification | Purification of product | Gradient: 5–95% acetonitrile (0.1% TFA)/water (0.1% TFA), 1–21 min |

Purity Achieved: >90% by RP-HPLC analysis.

Example from Literature

A supporting information document from the Royal Society of Chemistry describes the synthesis of related Boc-protected amino acid derivatives with allyloxy groups, highlighting:

- Use of linear gradients in RP-HPLC for purification.

- Purity levels consistently above 80-95%.

- NMR characterization confirming the structure and stereochemistry.

The allylation step is typically performed under anhydrous conditions to avoid hydrolysis, and the Boc group protects the amino functionality during this reaction.

Alternative Synthetic Routes

While direct allylation of Boc-L-m-Tyrosine is common, alternative methods include:

- Starting from (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid esters, followed by selective protection and alkylation steps.

- Use of benzyl-protected intermediates as in the synthesis of related compounds (e.g., 2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid), which may be adapted for allyloxy derivatives.

These methods emphasize:

- Use of inexpensive, non-hazardous reagents.

- Multi-step processes involving esterification, protection, alkylation, and deprotection.

- Optimization for yield and stereochemical purity.

Key Analytical Data Supporting Preparation

| Analysis Method | Purpose | Typical Results |

|---|---|---|

| RP-HPLC | Purity determination | >90% purity achieved |

| 1H NMR (400 MHz, MeOD) | Structural confirmation | Signals corresponding to allyloxy protons (5.23-6.00 ppm), Boc group, aromatic protons |

| Optical Rotation | Stereochemical integrity | Consistent with (R)-configuration |

| Mass Spectrometry | Molecular weight confirmation | m/z consistent with 321.4 g/mol molecular weight |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Boc Protection | Room temperature, aqueous/basic medium | High yield, stable intermediate |

| Allylation | Anhydrous solvent, NaH or K2CO3 base, allyl bromide | Efficient substitution, minimal side products |

| Purification | RP-HPLC, C18 column, acetonitrile/water gradient with 0.1% TFA | >90% purity product |

| Reaction Monitoring | TLC, HPLC, NMR | Confirmation of reaction progress and product formation |

Q & A

Q. How can researchers optimize the enantiomeric purity of (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid during synthesis?

- Methodological Answer : To enhance enantiomeric purity, employ Boc (tert-butoxycarbonyl) protection early in the synthesis to prevent racemization. Use chiral coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, as demonstrated in peptide synthesis protocols . Purify intermediates via chiral chromatography (e.g., using CHIRALPAK® columns) or recrystallization from solvents like hexane/ethyl acetate mixtures. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or allyloxy moiety . For solubility:

- Primary solvent : DMSO (10 mM stock solutions recommended for biological assays) .

- Co-solvents : Ethanol, methanol, or DMF may be used for dilution, but ensure compatibility with downstream reactions (e.g., avoid nucleophilic solvents in acylating conditions) .

Q. Which analytical techniques are essential for confirming structural identity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- NMR : Confirm stereochemistry via -NMR coupling constants (e.g., vicinal protons on chiral centers) and -NMR for Boc group identification (δ ~155 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (expected [M-H] for CHNO: calc. 306.14) .

Advanced Research Questions

Q. How can researchers mitigate unexpected byproduct formation during Boc deprotection?

- Methodological Answer : Avoid using thionyl chloride (SOCl) for Boc removal, as it may induce redox side reactions (e.g., oxidative coupling of phenolic groups, as observed in related compounds) . Instead, use TFA (trifluoroacetic acid) in dichloromethane (20% v/v, 2 hr at 0°C) for controlled deprotection. Monitor reaction progress via TLC (Rf shift) and quench with cold ether to precipitate products .

Q. What strategies resolve discrepancies in NMR splitting patterns during stereochemical validation?

- Methodological Answer :

- Chiral Shift Reagents : Add Eu(hfc) to -NMR samples to split enantiomer signals .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a 1:1 chloroform/hexane mixture and analyze space group symmetry .

- Dynamic NMR : Heat samples to 60°C to assess conformational exchange broadening in allyloxy protons .

Q. How to design experiments assessing hydrolytic stability of the allyloxy group under varying pH?

- Methodological Answer :

- Buffer Systems : Prepare solutions at pH 2 (HCl/KCl), 7.4 (PBS), and 10 (borate) and incubate at 37°C.

- Sampling : Aliquot at 0, 12, 24, and 48 hr; quench with 0.1% TFA.

- Analysis : Quantify degradation via LC-MS (monitor loss of parent ion m/z 306.14 and formation of 3-(3-hydroxyphenyl)propanoic acid, m/z 180.07) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.